molecular formula C12H16N4O2 B15047912 Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate

Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate

Cat. No.: B15047912
M. Wt: 248.28 g/mol
InChI Key: VGDQOROYYNFFHW-UHFFFAOYSA-N
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Description

Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a butadiene moiety substituted with cyano and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with 4,4-dicyano-3-(dimethylamino)-1,3-butadiene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate involves its interaction with specific molecular targets. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-{[4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate can be compared with other similar compounds, such as:

    Ethyl 2-{[4,4-dicyano-3-(methylamino)buta-1,3-dien-1-yl]amino}acetate: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different reactivity and applications.

    Ethyl 2-{[4,4-dicyano-3-(ethylamino)buta-1,3-dien-1-yl]amino}acetate:

    Ethyl 2-{[4,4-dicyano-3-(propylamino)buta-1,3-dien-1-yl]amino}acetate: This compound features a propylamino group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-[[4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate

InChI

InChI=1S/C12H16N4O2/c1-4-18-12(17)9-15-6-5-11(16(2)3)10(7-13)8-14/h5-6,15H,4,9H2,1-3H3

InChI Key

VGDQOROYYNFFHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC=CC(=C(C#N)C#N)N(C)C

Origin of Product

United States

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